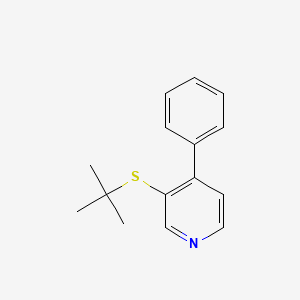

3-tert-Butylthio-4-phenylpyridine

Description

Properties

CAS No. |

18794-40-6 |

|---|---|

Molecular Formula |

C15H17NS |

Molecular Weight |

243.368 |

IUPAC Name |

3-tert-butylsulfanyl-4-phenylpyridine |

InChI |

InChI=1S/C15H17NS/c1-15(2,3)17-14-11-16-10-9-13(14)12-7-5-4-6-8-12/h4-11H,1-3H3 |

InChI Key |

NQZOBJGIRUYUQQ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)SC1=C(C=CN=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Hypothesized Properties of Selected Pyridine Derivatives

*Hypothesized Log P values are estimated based on substituent contributions due to lack of direct data in the provided evidence.

Key Findings:

Lipophilicity and Solubility: The tert-butylthio and phenyl groups in this compound likely confer higher lipophilicity (estimated Log P ~4.2) compared to polar derivatives like 3-acetylpyridine (Log P ~0.8) . This makes it suitable for membrane-permeable drug candidates or hydrophobic reaction environments. In contrast, 3-amino-5-methoxypyridin-4-ol•2HCl, with hydroxyl and amino groups, exhibits high water solubility (Log P ~-1.2), favoring applications in aqueous-phase chemistry .

Steric and Electronic Effects :

- The bulky tert-butylthio group in this compound may hinder nucleophilic attack at the pyridine nitrogen, a property advantageous in stabilizing metal-ligand complexes or preventing metabolic degradation.

- Comparatively, the trimethylsilyl group in 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide provides steric shielding while enhancing thermal stability, a trait useful in material coatings .

Preparation Methods

Chloropyridine Precursor Substitution

A widely reported method involves substituting a chlorine atom in 3-chloro-4-phenylpyridine with tert-butylthiol. The reaction is typically conducted in polar aprotic solvents (e.g., DMF, THF) with a strong base such as sodium hydride or potassium carbonate.

Procedure :

-

Substrate : 3-Chloro-4-phenylpyridine

-

Nucleophile : tert-Butylthiol (1.2–1.5 eq)

-

Base : NaH (2.0 eq)

-

Solvent : DMF, 80–100°C, 12–24 hours

Mechanistic Insight :

The reaction proceeds via an SNAr mechanism, where the base deprotonates tert-butylthiol to generate a thiolate anion, which attacks the electron-deficient pyridine ring at the meta-position relative to the phenyl group. Steric hindrance from the tert-butyl group necessitates elevated temperatures for completion.

Transition Metal-Catalyzed Coupling

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling between 3-bromo-4-phenylpyridine and tert-butylthiol derivatives has been explored, though challenges in transmetalation with sulfur nucleophiles limit its utility.

Procedure :

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Ligand : Xantphos (10 mol%)

-

Substrate : 3-Bromo-4-phenylpyridine

-

Coupling Partner : tert-Butylthiolate preformed with KOtBu

-

Solvent : Toluene, 100°C, 24 hours

Optimization Note :

The use of bulky ligands (e.g., Xantphos) improves stability of the palladium-thiolate intermediate, mitigating catalyst deactivation.

Multi-Step Functionalization

Pyridine Ring Construction via Hantzsch-like Reactions

A less common approach involves constructing the pyridine core de novo with pre-installed sulfur functionality.

Procedure :

-

Michael Addition : React ethyl acetoacetate with tert-butylthioacetophenone.

-

Cyclization : Treat intermediate with ammonium acetate in ethanol under reflux.

-

Aromatization : Oxidize dihydropyridine with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Challenges :

Low regioselectivity during cyclization and oxidation side reactions necessitate careful purification.

Alternative Methods

Radical Thiol-Ene Reactions

Recent advances in photoredox catalysis enable radical-based C–S bond formation.

Procedure :

-

Substrate : 4-Phenylpyridine

-

Thiol Source : tert-Butylthiol

-

Catalyst : Ru(bpy)₃²⁺ (2 mol%)

-

Light Source : Blue LEDs (450 nm)

-

Solvent : MeCN, room temperature, 6 hours

Advantage :

Mild conditions and compatibility with sensitive functional groups.

Optimization Strategies

Solvent and Temperature Effects

Catalytic Systems

-

Pd vs. Cu Catalysts : Pd systems (e.g., Pd₂(dba)₃) outperform Cu in coupling reactions but require rigorous anhydrous conditions.

-

Additives : Tetrabutylammonium bromide (TBAB) enhances phase-transfer in biphasic systems.

Data Tables

Table 1. Comparison of Synthesis Methods

Table 2. Solvent Impact on NAS Yields

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| DMF | 36.7 | 75 | 24 |

| DMSO | 46.7 | 68 | 30 |

| THF | 7.6 | 45 | 48 |

Challenges and Solutions

Steric Hindrance

The tert-butyl group impedes nucleophilic attack, necessitating:

Q & A

Q. Table 1: Yield Comparison Under Different Conditions

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Conventional Coupling | Pd(PPh₃)₄ | DMF | 100 | 62 |

| Microwave-Assisted | PdCl₂(dppf) | THF | 120 | 85 |

How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound derivatives?

Methodological Approach:

Discrepancies between NMR and X-ray crystallography data often arise from dynamic molecular conformations in solution. To address this:

- Use VT-NMR (Variable Temperature NMR) to probe conformational changes .

- Compare experimental X-ray structures with DFT-optimized geometries to identify static vs. dynamic distortions .

- Cross-validate with IR spectroscopy to confirm functional group orientations .

Example:

A study on 4-(tert-Butyl)-2-phenylpyridine revealed that steric crowding caused by the tert-butyl group led to discrepancies between solution-phase NMR and solid-state X-ray data. VT-NMR at −40°C stabilized the dominant conformation, aligning with crystallographic results .

What strategies optimize palladium-catalyzed coupling reactions for synthesizing derivatives?

Advanced Research Focus:

- Ligand Design: Bulky ligands (e.g., XPhos) enhance selectivity for sterically hindered substrates .

- Solvent Effects: Polar aprotic solvents (e.g., DMA) improve catalyst stability at high temperatures .

- Additives: Silver salts (Ag₂CO₃) scavenge halide ions, preventing catalyst poisoning .

Case Study:

In the synthesis of 2-(4-tert-Butylbenzoyl)-6-methoxypyridine, using Pd(OAc)₂ with XPhos in DMA at 110°C increased yield from 55% to 78% compared to PdCl₂ in DMF .

How should researchers design experiments to assess biological activity in drug discovery?

Methodological Framework:

- Target Selection: Prioritize kinases or GPCRs where pyridine derivatives show affinity (e.g., JAK2 inhibition) .

- In Silico Screening: Use molecular docking (AutoDock Vina) to predict binding modes before in vitro assays .

- Dose-Response Analysis: Employ Hill slope models to quantify efficacy (EC₅₀) and toxicity (LD₅₀) .

Data Interpretation Tip:

Contradictory activity results across cell lines (e.g., HeLa vs. HEK293) may stem from differential expression of target proteins. Validate using siRNA knockdowns .

What safety protocols are critical when handling this compound?

Basic Safety Measures:

- PPE: Wear nitrile gloves and safety goggles to prevent skin/eye contact (H315, H319) .

- Ventilation: Use fume hoods for reactions releasing volatile byproducts (e.g., H₂S) .

Advanced Hazard Mitigation:

- Spill Management: Neutralize acidic byproducts with sodium bicarbonate before disposal .

- Storage: Store under nitrogen atmosphere at −20°C to prevent oxidation .

How can computational methods predict reactivity and regioselectivity in derivatization?

Advanced Methodology:

- DFT Calculations: Compute Fukui indices to identify nucleophilic/electrophilic sites on the pyridine ring .

- MD Simulations: Model solvent effects on transition states to predict reaction pathways .

Case Example:

For 3-{[([2,3'-Bipyridin]-4'-yl)amino]methyl}phenol, DFT simulations accurately predicted the preference for C-4 functionalization over C-2, aligning with experimental results .

What are the challenges in scaling up synthesis, and how can they be addressed?

Key Challenges:

- Exothermic Reactions: Rapid scaling can lead to thermal runaway. Use flow reactors for better temperature control .

- Purification: Column chromatography is impractical at >100 g scales. Switch to recrystallization in ethanol/water mixtures .

Scale-Up Protocol:

A pilot study on tert-Butyl 3-(4-amino-3-fluorophenyl)piperidine-1-carboxylate achieved 90% purity at 1 kg scale using continuous flow synthesis and fractional distillation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.